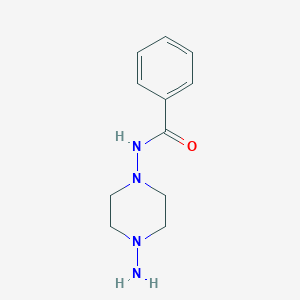

N-(4-Aminopiperazin-1-yl)benzamide

Vue d'ensemble

Description

N-(4-Aminopiperazin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a piperazine ring, which is further substituted with an amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminopiperazin-1-yl)benzamide typically involves the condensation of 4-aminopiperazine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Aminopiperazine+Benzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, has been reported to enhance the efficiency and eco-friendliness of the process .

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-Aminopiperazin-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides.

Applications De Recherche Scientifique

While "N-(4-Aminopiperazin-1-yl)benzamide" is not directly discussed in the provided search results, compounds with similar structures and related applications are mentioned. These include N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, benzothiazole-piperazine hybrids, and pyrazine-benzamide derivatives. These compounds have applications in treating various diseases and conditions .

Scientific Research Applications

N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide:

- Parkinson's Disease and Movement Disorders: N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide derivatives are M1 mAChR antagonists and may be used for treating Parkinson's disease, dystonia, and other movement disorders . These compounds have M1 antagonist IC50 values ranging from 350 nM to >10 μM, with varying degrees of functional selectivity versus M2-M5 mAChRs .

- Alzheimer's Disease: Benzothiazole–piperazine hybrids have been designed as potential multifunctional agents for Alzheimer's disease . These hybrids consist of a benzothiazole moiety and a piperazine moiety connected by a flexible propanamide linker . They possess a broad spectrum of biological activities, including AChE inhibitory action, Aβ-binding ability, and neuroprotective properties .

- ApoB-100 and MTP Inhibition: Piperazine-benzamide derivatives are inhibitors of hepatic production of apoB-100 and MTP . They exhibit good oral bioavailability and duration of action and are useful in treating atherosclerosis, pancreatitis, non-insulin-dependent diabetes mellitus (NIDDM), coronary heart diseases, and obesity . These compounds can also lower serum lipid levels, cholesterol, and/or triglycerides and are useful in treating hyperlipemia, hyperlipidemia, post-prandial hyperlipemia, mixed dyslipidemia, hyperlipoproteinemia, hypercholesterolemia, and/or hypertriglyceridemia .

- Anti-tubercular Agents: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Several compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

- Anticancer Agents: Compounds containing the 4-(aminomethyl)benzamide fragment have been designed and synthesized as potential anticancer agents . The cytotoxicity activity of these compounds has been studied in hematological and solid cell lines, and their inhibitory activity against receptor tyrosine kinases, including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb, has been investigated .

Mécanisme D'action

The mechanism of action of N-(4-Aminopiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. This inhibition is achieved through the prevention of IκB degradation, thereby blocking the NF-κB signaling pathway .

Comparaison Avec Des Composés Similaires

N-(4-Aminopiperazin-1-yl)benzamide can be compared with other benzamide derivatives and piperazine-containing compounds:

Similar Compounds: N-(1-(2,6-difluoro)-4-piperidinyl)benzamide, N-(4-methoxybenzyl)piperazine, and N-(4-chlorobenzyl)piperazine.

Uniqueness: The presence of both the benzamide and piperazine moieties in this compound provides a unique combination of properties, making it a versatile compound for various applications

Activité Biologique

N-(4-Aminopiperazin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

1. Anticancer Activity

Recent studies have shown that compounds related to this compound exhibit potent anticancer properties. For instance, a series of derivatives were synthesized and tested against various cancer cell lines. Notably, certain analogues demonstrated over 90% inhibition of EGFR at low concentrations (10 nM), indicating strong potential as receptor tyrosine kinase inhibitors .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | IC50 (nM) | % Inhibition |

|---|---|---|---|

| Analogue 11 | EGFR | 10 | 91% |

| Analogue 13 | HER2 | 10 | 92% |

| Analogue 20 | KDR | 15 | 85% |

2. Antiviral Activity

This compound derivatives have also been identified as effective inhibitors of viral entry, particularly against Ebola and Marburg viruses. Compounds such as CBS1118 showed EC50 values below 10 μM, indicating their potential as broad-spectrum antiviral agents . These compounds inhibit the fusion process critical for viral entry into host cells.

Table 2: Antiviral Efficacy of Selected Compounds

| Compound | Virus Type | EC50 (µM) | Metabolic Stability |

|---|---|---|---|

| CBS1118 | Ebola | <10 | High |

| CBS32 | Marburg | <10 | Moderate |

3. Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of this compound analogues. Modifications to the amino group have been shown to enhance potency against induced seizures in animal models. For example, the insertion of a methylene group between the amine and aromatic ring resulted in increased anticonvulsant activity while also raising toxicity levels .

Table 3: Anticonvulsant Activity Comparison

| Compound | ED50 (mg/kg) | Toxicity (TD50) |

|---|---|---|

| Original Amide | 20 | 100 |

| Modified Amide | 15 | 80 |

The biological activities of this compound derivatives can be attributed to their ability to interact with specific protein targets:

- Receptor Tyrosine Kinases : The compound's structural features allow it to bind effectively to the active sites of kinases such as EGFR and HER2, inhibiting their activity and thereby blocking cancer cell proliferation.

- Viral Fusion Proteins : The mechanism by which these compounds inhibit viral entry involves disruption of the fusion process mediated by viral glycoproteins, which is crucial for the infection cycle of enveloped viruses like Ebola.

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

- Ebola Virus Inhibition : A study demonstrated that CBS1118 significantly reduced viral entry in Vero cells, showcasing its potential for therapeutic development against filoviruses .

- Anticancer Trials : In vitro studies involving various cancer cell lines revealed that specific derivatives not only inhibited cell growth but also induced apoptosis, suggesting a dual mechanism of action .

Propriétés

IUPAC Name |

N-(4-aminopiperazin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c12-14-6-8-15(9-7-14)13-11(16)10-4-2-1-3-5-10/h1-5H,6-9,12H2,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPXHWOOHVMZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1N)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.